Cas no 1137-00-4 (2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid)

2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is a non-natural amino acid derivative featuring a fused pyrrolopyridine heterocycle. This compound is of interest in medicinal chemistry and biochemical research due to its structural similarity to tryptophan, with the indole moiety replaced by a pyrrolo[2,3-b]pyridine system. The rigid aromatic scaffold and potential hydrogen-bonding sites make it a valuable building block for peptide modification and drug design. Its unique structure may enhance binding affinity or modulate pharmacokinetic properties in bioactive compounds. The compound is typically used in academic and industrial settings for the development of novel enzyme inhibitors, receptor ligands, or fluorescent probes, leveraging its distinct electronic and steric characteristics.
2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid structure
1137-00-4 structure
Product Name:2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
CAS No:1137-00-4
MF:C10H11N3O2
MW:205.213241815567
CID:824299
Update Time:2025-06-09

2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
    • 3-(2,2-Diaminoethyl)-1H-indole-7-carboxylic acid hydrate
    • 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)alanine
    • 7-Azatriptophan
    • 7-Azatryptophan Monohydrate
    • Inchi: 1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)
    • InChI Key: SNLOIIPRZGMRAB-UHFFFAOYSA-N
    • SMILES: OC(C(CC1=CNC2C1=CC=CN=2)N)=O

Computed Properties

  • Exact Mass: 205.08523
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: -2

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 259 °C
  • PSA: 92
  • Solubility: Not determined

2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid Security Information

  • WGK Germany:3
  • RTECS:UY8810000

2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD02850-5g
7-azatryptophan Monohydrate
1137-00-4 95%
5g
$2000 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A856454-1g
2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
1137-00-4 98%
1g
¥2,850.00 2022-09-03
Ambeed
A674146-100mg
DL-7-Azatryptophan monohydrate
1137-00-4 95%
100mg
$160.0 2024-04-26
Chemenu
CM363524-50mg
2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
1137-00-4 95%+
50mg
$104 2023-01-19
Chemenu
CM363524-100mg
2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
1137-00-4 95%+
100mg
$188 2023-01-19

Additional information on 2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

2-Amino-3-(1H-Pyrrolo[2,3-b]Pyridin-3-yl)Propanoic Acid: A Comprehensive Overview

The compound with CAS No. 1137-00-4, commonly referred to as 2-Amino-3-(1H-Pyrrolo[2,3-b]Pyridin-3-yl)Propanoic Acid, is a structurally unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its pyrrolopyridine core, which is a bicyclic structure composed of a pyrrole ring fused with a pyridine ring. The presence of this pyrrolopyridine moiety contributes to its intriguing chemical properties and potential biological activities.

Recent studies have highlighted the importance of 2-Amino-3-(1H-Pyrrolo[2,3-b]Pyridin-3-yl)Propanoic Acid in drug discovery efforts, particularly in the development of novel therapeutic agents for various diseases. Its amino acid backbone and the pyrrolopyridine ring system make it a versatile scaffold for designing bioactive molecules. Researchers have explored its potential as a neuroprotective agent, an antitumor compound, and a modulator of cellular signaling pathways.

One of the most promising applications of this compound lies in its ability to interact with key proteins involved in cellular communication. For instance, studies have shown that 2-Amino-3-(1H-Pyrrolo[2,3-b]Pyridin-3-yl)Propanoic Acid can modulate the activity of ion channels and receptors, which are critical for neuronal function. This property has led to investigations into its role in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

In addition to its neurological applications, this compound has also been studied for its potential anticancer properties. Preclinical experiments have demonstrated that it can induce apoptosis in cancer cells by targeting specific oncogenic pathways. The pyrrolopyridine ring system is believed to play a crucial role in these effects, as it can facilitate interactions with DNA or other cellular components.

Another area of interest is the use of 2-Amino-3-(1H-Pyrrolo[2,3-b]Pyridin-3-yl)Propanoic Acid as a building block for synthesizing more complex molecules. Its modular structure allows chemists to introduce additional functional groups, thereby expanding its range of biological activities. This approach has been particularly useful in the development of small-molecule inhibitors for enzyme targets.

From a synthetic perspective, the preparation of this compound involves a series of well-established organic reactions. The synthesis typically begins with the formation of the pyrrolopyridine core through cyclization reactions, followed by the introduction of the amino acid side chain. Recent advancements in catalytic methods have enabled more efficient and scalable production of this compound.

Looking ahead, the continued exploration of 2-Amino-3-(1H-Pyrrolo[2,3-b]Pyridin-3-yl)Propanoic Acid holds great promise for advancing our understanding of its biological mechanisms and therapeutic potential. As researchers delve deeper into its molecular interactions and pharmacokinetic properties, it is likely that new applications will emerge, further solidifying its role in modern drug discovery.

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.